molecular formula C20H24O4 B5140873 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene

2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5140873
M. Wt: 328.4 g/mol
InChI Key: URTHSEHLOMAVOW-XVNBXDOJSA-N
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Description

2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a methoxy group, a propenyl group, and a complex ethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

    Formation of the Benzene Derivative: The initial step involves the formation of a benzene derivative with a methoxy group.

    Introduction of the Ethoxy Chain:

    Addition of the Propenyl Group: The final step involves the addition of the propenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenyl group to a propyl group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield fully saturated derivatives.

Scientific Research Applications

2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene is unique due to its complex structure, which combines aromatic, ether, and propenyl functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-3-7-17-10-11-19(20(16-17)21-2)24-15-13-22-12-14-23-18-8-5-4-6-9-18/h3-11,16H,12-15H2,1-2H3/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTHSEHLOMAVOW-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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